Methyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate
Overview
Description
Methyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate is a chemical compound with the molecular formula C10H8Cl2F2O3 and a molecular weight of 285.07 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a phenyl ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate typically involves the reaction of 2,6-dichloro-3-(difluoromethoxy)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted phenylacetates.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Hydrolysis: Formation of 2,6-dichloro-3-(difluoromethoxy)phenylacetic acid.
Scientific Research Applications
Methyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets, leading to various biochemical effects. The presence of electron-withdrawing groups like chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,6-dichloro-3-methoxyphenylacetate
- Methyl 2,6-dichloro-3-(trifluoromethoxy)phenylacetate
- Methyl 2,6-dichloro-3-(chloromethoxy)phenylacetate
Uniqueness
Methyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate stands out due to the presence of the difluoromethoxy group, which imparts unique electronic and steric properties. This makes it more reactive and versatile in various chemical transformations compared to its analogs .
Biological Activity
Methyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate is a synthetic organic compound that has garnered attention in pharmacological research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme interactions, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₈Cl₂F₂O₃
- CAS Number : 1806352-55-5
- Key Functional Groups :
- Two chlorine atoms
- One difluoromethoxy group
- Acetate moiety
The difluoromethoxy group is particularly significant as it enhances the compound's binding affinity to various biological targets, influencing its pharmacological efficacy.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity. This inhibition can alter metabolic pathways and cellular signaling mechanisms.
- Receptor Modulation : It may also act as a ligand for certain receptors, affecting physiological responses in cells.
The presence of the difluoromethoxy group is crucial for enhancing binding affinity and selectivity towards these targets, making it valuable in drug development .
Enzyme Inhibition Studies
Recent studies have highlighted the compound's ability to inhibit key enzymes involved in various biological processes. For instance, its interaction with phospholipases has been documented, which plays a role in lipid metabolism and cell signaling .
Enzyme Target | Effect | Reference |
---|---|---|
Phospholipase A2 | Inhibition | |
Cyclic nucleotide phosphodiesterase | Modulation of signaling pathways |
Case Studies and Research Findings
-
Antitumor Activity : Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that compounds with similar structures showed enhanced cytotoxicity against cancer cell lines, specifically MCF-7 and MDA-MB-231 breast cancer cells .
- Synergistic Effects : When combined with established chemotherapeutics like doxorubicin, these compounds exhibited a synergistic effect, enhancing overall efficacy while potentially reducing side effects.
- Anti-inflammatory Properties : Other studies have noted anti-inflammatory effects associated with similar compounds. The inhibition of inflammatory pathways through enzyme modulation suggests potential therapeutic applications in inflammatory diseases .
Applications in Drug Development
This compound serves as a reference standard in analytical chemistry and is utilized in the synthesis of more complex pharmaceutical agents. Its unique properties make it a candidate for further exploration in drug design targeting specific enzymes or receptors implicated in various diseases .
Properties
IUPAC Name |
methyl 2-[2,6-dichloro-3-(difluoromethoxy)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-16-8(15)4-5-6(11)2-3-7(9(5)12)17-10(13)14/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYCMZOMLBPZOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1Cl)OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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